N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride
Description
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine monohydrochloride is a substituted tryptamine derivative characterized by a 7-methoxyindole core linked to a diisopropylaminoethyl side chain. Its hydrochloride salt enhances water solubility, a feature critical for pharmacological applications . The molecular formula is C₁₇H₂₇ClN₂O, with a molecular weight of 310.87 g/mol (base: 274.40 g/mol + HCl). The 7-methoxy substitution distinguishes it from other tryptamines, influencing receptor binding and metabolic stability .
Properties
CAS No. |
2749302-95-0 |
|---|---|
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-[2-(7-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-17-15(14)7-6-8-16(17)20-5;/h6-8,11-13,18H,9-10H2,1-5H3;1H |
InChI Key |
HQYGIECPVFWIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=CC=C2OC)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base.
Attachment of the Side Chain: The side chain can be attached using a Grignard reaction, where the indole derivative is reacted with an appropriate alkyl halide in the presence of magnesium.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with isopropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines .
Scientific Research Applications
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Tryptamine Hydrochlorides
The following table compares structural features and biological activities of key analogs:
Key Observations :
- Substituent Position: The methoxy group’s position (4-, 5-, or 7-) significantly alters receptor interactions. 5-MeO-DiPT is a potent hallucinogen, while 7-MeO derivatives are less studied but may exhibit distinct binding profiles .
- Halogen vs.
Non-Tryptamine Indole Derivatives
D-24851
- Structure : N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid.
- Activity: Microtubule destabilizer; cytotoxic against multidrug-resistant tumors (e.g., SKOV3 ovarian cancer). Unlike tryptamines, it lacks neurotoxicity and operates via a non-overlapping tubulin binding site .
- Contrast with Target Compound : While both contain indole cores, D-24851’s bulky substituents (pyridinyl, chlorobenzyl) confer antitumor rather than psychoactive properties .
Pharmacokinetic and Toxicological Considerations
- Solubility : Hydrochloride salts (e.g., target compound, 5-MeO-DiPT HCl) improve aqueous solubility, enhancing oral bioavailability compared to free bases .
- Metabolic Stability : Methoxy groups at the 5- or 7-positions may slow oxidative metabolism, extending half-life compared to unsubstituted tryptamines .
Biological Activity
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride, commonly referred to as 7-MeO DiPT, is a synthetic compound belonging to the tryptamine class. It is characterized by its complex structure, which includes an indole moiety that is known for its psychoactive properties. This compound has garnered attention for its potential biological activities and applications in pharmacology.
- Molecular Formula : C₁₇H₂₇ClN₂O
- Molecular Weight : 310.9 g/mol
- CAS Number : 2749302-95-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇ClN₂O |
| Molecular Weight | 310.9 g/mol |
| CAS Number | 2749302-95-0 |
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor sites. This interaction is significant as it influences neurotransmitter release and can modulate various physiological processes including mood, perception, and cognition. The compound's structural similarity to other known psychedelics suggests it may elicit similar effects, making it a subject of interest in psychopharmacological research.
Pharmacological Effects
- Psychoactive Effects : Preliminary studies indicate that this compound may produce psychedelic effects akin to those of psilocybin and LSD, including alterations in sensory perception and emotional states.
- Potential Therapeutic Uses : Research into tryptamines has suggested potential applications in treating conditions such as depression, anxiety, and PTSD due to their ability to promote neuroplasticity and emotional processing.
Study on Serotonergic Activity
A study published in PubMed Central explored the interaction of various tryptamines with serotonin receptors. The findings indicated that compounds similar to N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine exhibited significant binding affinity to the 5-HT_2A receptors, which are implicated in the modulation of mood and cognition .
Toxicology and Safety Profile
According to safety data sheets from Cayman Chemical, N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine is classified as having low toxicity when handled correctly. It does not show significant irritant effects on skin or eyes and is not classified as a carcinogen .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Serotonin Receptor Agonism | Modulates mood and perception through 5-HT_2A receptor activation. |
| Psychoactive Effects | Potentially induces altered states of consciousness similar to other psychedelics. |
| Low Toxicity Profile | Minimal irritant effects; not classified as a carcinogen. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
